molecular formula C13H18CuNS2 B11112495 ({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper

({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper

Cat. No.: B11112495
M. Wt: 316.0 g/mol
InChI Key: VBXWWNRKUSJECM-UHFFFAOYSA-M
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Description

The compound “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” is a coordination complex that features a copper center bound to a thiophene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” typically involves the reaction of a thiophene derivative with a copper salt in the presence of a suitable ligand. One common method involves the following steps:

    Formation of the Thiophene Ligand: The thiophene ligand is synthesized by reacting 3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophene with a sulfur source.

    Coordination to Copper: The thiophene ligand is then reacted with a copper salt, such as copper(II) sulfate or copper(II) chloride, in the presence of a coordinating solvent like acetonitrile or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the thiophene ligand is replaced by another ligand.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.

Major Products

    Oxidation: Oxidized copper complexes.

    Reduction: Reduced copper complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in various organic reactions, including cross-coupling reactions and oxidation-reduction processes.

    Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Drug Development: It can be explored as a potential drug candidate for treating diseases that involve metal ion imbalances.

Industry

    Electronics: The compound can be used in the fabrication of electronic components, such as sensors and transistors.

    Coatings: It can be applied as a coating material to provide corrosion resistance.

Mechanism of Action

The mechanism by which “({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” exerts its effects involves the interaction of the copper center with various molecular targets. In catalysis, the copper center can facilitate electron transfer processes, while in biological systems, it can interact with cellular components to disrupt normal function.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) thiophene-2-carboxylate: Similar in structure but with a different ligand.

    Copper(II) bis(thiophene-2-carboxylate): Contains two thiophene ligands.

    Copper(II) thiophene-2-sulfonate: Features a sulfonate group instead of a sulfanyl group.

Uniqueness

“({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper” is unique due to the presence of the cyclohexylimino group, which can influence the compound’s electronic properties and reactivity. This makes it distinct from other copper-thiophene complexes and potentially more versatile in its applications.

Properties

Molecular Formula

C13H18CuNS2

Molecular Weight

316.0 g/mol

IUPAC Name

copper(1+);3-(cyclohexyliminomethyl)-5-ethylthiophene-2-thiolate

InChI

InChI=1S/C13H19NS2.Cu/c1-2-12-8-10(13(15)16-12)9-14-11-6-4-3-5-7-11;/h8-9,11,15H,2-7H2,1H3;/q;+1/p-1

InChI Key

VBXWWNRKUSJECM-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=C(S1)[S-])C=NC2CCCCC2.[Cu+]

Origin of Product

United States

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